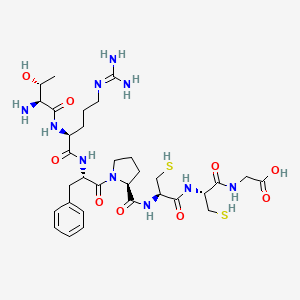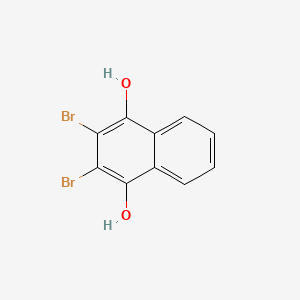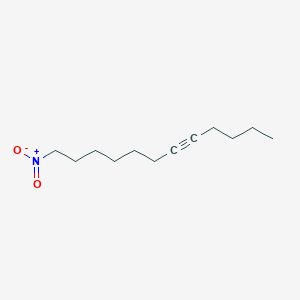![molecular formula C21H22O B12542288 [1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)- CAS No. 659734-67-5](/img/structure/B12542288.png)
[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-: is an organic compound that features a biphenyl core with a hydroxyl group at the 2-position and a tetramethylcyclopentadienyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)- typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a directed ortho-metalation followed by oxidation.
Attachment of the Tetramethylcyclopentadienyl Group: The tetramethylcyclopentadienyl group can be attached through a Friedel-Crafts alkylation reaction using a tetramethylcyclopentadienyl halide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in [1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)- can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a biphenyl derivative.
Substitution: The tetramethylcyclopentadienyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a biphenyl derivative without the hydroxyl group.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure may be explored for potential pharmaceutical applications, including as a scaffold for drug design.
Biological Probes: It can be used as a fluorescent probe in biological imaging due to its potential photophysical properties.
Industry:
Electronics: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Coatings: It can be used in the formulation of advanced coatings with enhanced durability and resistance to environmental factors.
Wirkmechanismus
The mechanism by which [1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)- exerts its effects depends on its application. For example, as a ligand in catalysis, it coordinates to a metal center, altering the electronic properties of the metal and facilitating various catalytic transformations. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Biphenyl: Lacks the hydroxyl and tetramethylcyclopentadienyl groups, making it less functionalized.
Phenol: Contains a hydroxyl group but lacks the biphenyl core and tetramethylcyclopentadienyl group.
Cyclopentadienyl Complexes: Similar in having a cyclopentadienyl group but differ in the substitution pattern and additional functional groups.
Uniqueness:
Structural Complexity: The combination of a biphenyl core, hydroxyl group, and tetramethylcyclopentadienyl group provides a unique structural framework.
Functional Versatility: The presence of multiple functional groups allows for diverse chemical reactivity and applications in various fields.
This detailed article provides a comprehensive overview of [1,1’-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
659734-67-5 |
|---|---|
Molekularformel |
C21H22O |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-phenyl-6-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)phenol |
InChI |
InChI=1S/C21H22O/c1-13-14(2)16(4)20(15(13)3)19-12-8-11-18(21(19)22)17-9-6-5-7-10-17/h5-12,15,22H,1-4H3 |
InChI-Schlüssel |
NGPWQBJRAVRYKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C(C(=C1C2=CC=CC(=C2O)C3=CC=CC=C3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,4-Bis{[3,4-bis(decyloxy)phenyl]methyl}piperazine](/img/structure/B12542238.png)
![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)

![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)

![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)

![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)
